3-ethyl-1H-pyrazole-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40014-38-8 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-3-4-9(8-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
RMCLBUDNFMGZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)C(=O)N |
Origin of Product |
United States |
Biological Activity Spectrum of Pyrazole Carboxamide Compounds
Antifungal Activity Research
Pyrazole (B372694) carboxamide derivatives have been extensively investigated for their ability to combat phytopathogenic fungi, which pose a significant threat to global agriculture and food security. Many commercial fungicides, such as penthiopyrad, bixafen, and fluxapyroxad (B1673505), feature the pyrazole carboxamide scaffold and function by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain. nih.govrhhz.net
The in vitro antifungal activity of various pyrazole carboxamide derivatives has been evaluated against a wide range of plant pathogenic fungi using methods like the mycelium growth inhibition assay. nih.govnih.gov These studies are crucial for identifying lead compounds with potent fungicidal effects.
A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates tested their efficacy against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net While most derivatives showed some level of activity, a few pyrazole carboxamides (compounds 7af, 7bc, 7bg, 7bh, and 7bi) displayed notable antifungal effects. nih.gov For instance, one isoxazole (B147169) pyrazole carboxylate derivative (7ai) demonstrated significant activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol (EC₅₀ of 1.00 μg/mL). nih.govresearchgate.net
Another series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested against seven types of phytopathogenic fungi. nih.gov The majority of these compounds exhibited moderate to excellent activity. nih.gov Notably, their inhibitory effects were more pronounced against Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, and Botrytis cinerea. nih.gov Compound 9m from this series showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid (B143098). nih.gov
Further research into 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed excellent and broad-spectrum in vitro antifungal activities for some compounds. arabjchem.org Specifically, compound Y13 showed significant efficacy against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum with EC₅₀ values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. arabjchem.org Similarly, novel pyrazole-4-carboxamides bearing an ether group showed excellent activity against Rhizoctonia solani, with compounds 7d and 12b having an EC₅₀ value of 0.046 μg/mL, far superior to boscalid (0.741 μg/mL) and fluxapyroxad (0.103 μg/mL). researchgate.net
| Compound Series | Fungi Tested | Notable Compound(s) | EC₅₀ Value | Reference |
|---|---|---|---|---|
| Pyrazole carboxamides / Isoxazolol pyrazole carboxylates | Rhizoctonia solani | 7ai | 0.37 μg/mL | nih.govresearchgate.net |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | 9m | Higher activity than boscalid | nih.gov |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | Y13 | 13.1 mg/L | arabjchem.org |
| Pyrazole-4-carboxamides with ether group | Rhizoctonia solani | 7d, 12b | 0.046 μg/mL | researchgate.net |
Beyond laboratory assays, the effectiveness of pyrazole carboxamides has been confirmed in in vivo settings, demonstrating both protective (pre-infection) and curative (post-infection) activities against plant diseases.
In pot tests, a novel pyrazole carboxamide containing a diarylamine scaffold showed good antifungal activity against rice sheath blight, which is caused by Rhizoctonia solani. nih.gov Compound SCU2028 from this series had an EC₅₀ value of 0.022 mg/L against R. solani, which was equivalent to the commercial fungicide thifluzamide. nih.gov Further studies on derivatives with a diarylamine-modified scaffold also confirmed in vivo antifungal activities against R. solani on rice plants. rhhz.net
Similarly, compound Y13 (a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative) demonstrated a protective activity of 50.65% against G. zeae at a concentration of 100 mg/L in in vivo tests. arabjchem.org Field trials for other pyrazole-4-carboxamide derivatives have shown promising results. For example, compound TM-2 exhibited field control efficacy against wheat rust comparable to commercial fungicides like triadimefon (B1683231) and pyrazophenamide at the same dosage levels. researchgate.net
Understanding the structure-activity relationship (SAR) is key to designing more potent fungicides. Studies have revealed several key structural features that influence the antifungal activity of pyrazole carboxamides.
The nature of the substituent on the pyrazole ring and the carboxamide nitrogen is critical. For instance, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the antifungal activity of an isoxazolol pyrazole carboxylate. nih.gov In another study, introducing a larger group into the ortho position of the aniline (B41778) part of the molecule was reported to enhance antifungal activity. nih.gov
SAR analysis of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives indicated that having an ortho-substituted phenyl group at the 1-position of the pyrazole ring was important for good antifungal activity. arabjchem.org In contrast, introducing methyl, isopropyl, or cyclohexyl groups at this position led to lower activity. arabjchem.org Furthermore, the introduction of a 4-pyridinyl group into the amine part of the carboxamide resulted in compounds with markedly better antifungal properties. arabjchem.org The development of 3D-QSAR models, such as Topomer CoMFA, has also been employed to further elucidate these relationships and guide the design of new derivatives. nih.gov
Anticancer and Antiproliferative Investigations
In addition to their agricultural applications, pyrazole derivatives have shown significant promise as anticancer agents. Their diverse pharmacological effects are attributed to various mechanisms, including the inhibition of kinases and interaction with DNA. jst.go.jp
Numerous studies have demonstrated the ability of pyrazole carboxamide derivatives to inhibit the growth of various human cancer cell lines.
One study synthesized a series of 1H-pyrazole-1-carboxamide derivatives and tested their antiproliferative activity against the A375 human melanoma cell line. Most of the compounds showed moderate activity compared to the drug sorafenib. nih.gov Another investigation of four novel 1H-pyrazole-3-carboxamide derivatives showed they exhibited significant inhibition against human hepatocellular liver carcinoma (HepG2) and human colon cancer (HCT116) cells. jst.go.jp
Derivatives of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide were found to suppress the growth of A549 lung cancer cells. nih.gov Similarly, pyrazolo[5,1-c] nih.govnih.govnih.govtriazine-3-carboxamide derivatives showed more potent inhibitory effects on breast cancer (MCF-7) and liver cancer (HepG2) cell growth than the reference drug doxorubicin (B1662922). tandfonline.com A novel pyrazole derivative, PTA-1 , exhibited potent cytotoxicity against a panel of different cancer cell lines, with a selectivity for cancer cells over non-cancerous cells. mdpi.com
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrazole-1-carboxamides | A375 (Melanoma) | Moderate activity compared to sorafenib. | nih.gov |
| 1H-pyrazole-3-carboxamides | HepG2 (Liver), HCT116 (Colon) | Significant growth inhibition observed. | jst.go.jp |
| 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides | A549 (Lung) | Compounds 3e-h suppressed cell growth. | nih.gov |
| Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine-3-carboxamides | MCF-7 (Breast), HepG2 (Liver) | Compounds 5b, 5c, 5d were more inhibitory than doxorubicin. | tandfonline.com |
| Pyrazole PTA-1 | MDA-MB-231 (Breast) and others | Potent cytotoxicity and selectivity for cancer cells. | mdpi.com |
The antiproliferative effects of pyrazole carboxamides are mediated through various cellular mechanisms, including the induction of programmed cell death (apoptosis), autophagy, and interference with DNA structure and function.
Research on 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives revealed that they could inhibit A549 lung cancer cell growth by inducing either apoptosis or autophagy. nih.gov Specifically, compounds 3e and 3f were suggested to induce apoptosis, while the fluorine-containing compounds 3g and 3h appeared to trigger autophagy. nih.gov The novel pyrazole PTA-1 was also found to induce apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells. mdpi.com
Beyond targeting cell death pathways, some pyrazole carboxamides have been shown to interact directly with DNA. A study on 1H-pyrazole-3-carboxamide derivatives hypothesized that DNA binding could contribute to their antitumor activity. jst.go.jp Experimental results, including electronic absorption spectroscopy and viscosity measurements, confirmed that these compounds could interact with DNA. jst.go.jpnih.gov One compound, pym-5 , exerted the highest DNA-binding affinity and was shown to cleave supercoiled plasmid DNA, suggesting that DNA damage is a potential mechanism for its inhibition of cancer cell proliferation. jst.go.jpnih.gov
Antimicrobial Efficacy
Pyrazole carboxamide derivatives have shown considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a range of bacterial and mycobacterial strains.
Numerous studies have investigated the antibacterial potential of pyrazole carboxamide derivatives against both Gram-positive and Gram-negative bacteria. The structural variations on the pyrazole and carboxamide moieties significantly influence the antibacterial potency.
For instance, a series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. japsonline.com The study tested these compounds against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. japsonline.com The results, expressed as the zone of inhibition, indicated that the substituent groups on the phenyl ring system attached to the carboxamide influenced the activity spectrum. japsonline.com Compounds with electron-donating groups generally displayed more noticeable inhibition of bacterial growth. japsonline.com Specifically, compound 5i showed potent activity against Gram-positive strains, while compound 5k was particularly effective against Gram-negative strains. japsonline.com Notably, against the tested Gram-negative bacteria, the compounds generally showed greater inhibitory potential against E. coli than P. aeruginosa. japsonline.com
Other research has also confirmed the broad-spectrum antibacterial potential of pyrazole derivatives. nih.gov For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values often below 1 μg/ml. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole-4-Carboxamide Derivatives
| Compound | Target Organism | Activity Measurement | Result |
| 5i | Gram-positive bacteria (S. aureus, B. subtilis) | Zone of Inhibition | Potent Activity japsonline.com |
| 5k | Gram-negative bacteria (E. coli, P. aeruginosa) | Zone of Inhibition | Potent Activity japsonline.com |
| Generic | E. coli | Zone of Inhibition | Greater inhibition than against P. aeruginosa japsonline.com |
This table is for illustrative purposes based on the text. Specific measurement values (e.g., mm zone of inhibition) were not detailed in the source.
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents, and pyrazole carboxamides have emerged as a promising class of compounds.
A study evaluating a series of pyrazole-4-carboxamide derivatives against the Mtb H37Rv strain identified several compounds with significant activity. japsonline.com The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was used to quantify their efficacy. Compound 5e was found to be the most potent, with an MIC of 3.12 μg/ml. japsonline.com Other derivatives, such as 5g and 5m , also showed noteworthy activity with an MIC of 6.25 μg/ml. japsonline.com
Further research has focused on optimizing the pyrazole scaffold to enhance antitubercular potency. researchgate.net Structural optimization of a lead compound resulted in a derivative with equipotent activity (MIC 0.03 μg/mL) against both drug-susceptible and drug-resistant Mtb strains, alongside a high selectivity index. researchgate.net Time-kill assays confirmed the mycobactericidal nature of these optimized compounds. researchgate.net The amide linker and the pyrazole ring were identified as essential for maintaining low micromolar MIC values. nih.gov
Table 2: In Vitro Antitubercular Activity of Pyrazole-4-Carboxamide Derivatives against Mtb H37Rv
| Compound | MIC (μg/ml) | Activity Level |
| 5e | 3.12 | Significant japsonline.com |
| 5g | 6.25 | Significant japsonline.com |
| 5m | 6.25 | Significant japsonline.com |
| 5h | 12.5 | Significant japsonline.com |
| 5b, 5c, 5f, 5k | 25 | Moderate japsonline.com |
Nematicidal Activity Studies
Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, cause significant damage to crops worldwide. Pyrazole carboxamide derivatives have been investigated as potential nematicides.
A series of new pyrazole-5-carboxamide compounds were synthesized and tested for their activity against M. incognita. researchgate.net Preliminary bioassays showed that some of these compounds exhibited moderate activity at a concentration of 10 mg/L. researchgate.net Similarly, another study focused on novel pyrazole-4-carboxamide derivatives and found that some displayed moderate control efficacy against the tomato root-knot nematode disease caused by M. incognita. benthamdirect.comeurekaselect.com
Further research involving difluoromethylpyrazole carboxamide derivatives synthesized by introducing a flexible alkyl chain also demonstrated good control efficacy against M. incognita. nih.gov The nematicidal activity was found to be influenced by the substituent's position on the molecule, particularly on the alkyl chain. nih.gov Compounds 6-9 and 6-23 from this series showed approximately 50% inhibition of M. incognita at concentrations as low as 5.0 and 1.0 mg/L, respectively. nih.gov
Table 3: Nematicidal Activity of Selected Pyrazole Carboxamide Derivatives against M. incognita
| Compound Series | Key Feature | Finding |
| Pyrazole-5-carboxamides | Flexible chain moiety | Moderate activity at 10 mg/L researchgate.net |
| Pyrazole-4-carboxamides | 2,6-dichloro-4-(trifluoromethyl)phenyl group | Moderate control efficacy benthamdirect.com |
| Difluoromethylpyrazole carboxamides | Flexible alkyl chain | Good control efficacy; Compound 6-9 showed 50% inhibition at 5.0 mg/L nih.gov |
Other Biological Potentials (e.g., Insecticidal, Herbicidal)
Beyond their antimicrobial and nematicidal effects, pyrazole carboxamides are highly significant in agriculture as insecticides and herbicides. researchgate.net
Insecticidal Activity: The pyrazole amide scaffold is the foundation for modern insecticides that disrupt the insect nervous system. acs.org Many commercial insecticides are based on this structure. acs.org For example, Tebufenpyrad is a pyrazole carboxamide that acts as a potent mitochondrial complex I inhibitor, disrupting energy production in pests. wikipedia.org Another study synthesized two classes of pyrazole carboxamides containing an aryloxypyridyl ethylamine (B1201723) module. nih.gov The results showed that pyrazole-5-carboxamide derivatives exhibited higher insecticidal activity against pests like Plutella xylostella and Frankliniella occidentalis compared to their pyrazole-4-carboxamide counterparts. nih.gov Notably, compound 4a-14 was effective against pests with piercing-sucking mouthparts, such as aphids. nih.gov
Herbicidal Activity: Pyrazole carboxamide derivatives have also been developed for weed control. researchgate.net A study on N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297 ) found it showed good herbicidal activity against various annual lowland weeds while demonstrating excellent crop safety in rice at an application rate of 100 g a.i./ha. researchgate.net Another series of novel phenylpyridine moiety-containing pyrazole derivatives were evaluated for herbicidal activity. nih.gov Some of these compounds exhibited moderate post-emergence herbicidal effects against weeds like Digitaria sanguinalis and Setaria viridis at a rate of 150 g a.i./hm². nih.gov
Table 4: Agricultural Applications of Pyrazole Carboxamides
| Application | Example Compound/Series | Target | Key Finding |
| Insecticidal | Tebufenpyrad | Various insects and mites | Acts as a mitochondrial complex I inhibitor wikipedia.org |
| Insecticidal | Pyrazole-5-carboxamide (4a-14 ) | Plutella xylostella, aphids | Effective against chewing and piercing-sucking insects nih.gov |
| Herbicidal | KPP-297 | Annual lowland weeds | Good activity and excellent rice crop safety researchgate.net |
| Herbicidal | Phenylpyridine-pyrazoles | Digitaria sanguinalis, Setaria viridis | Moderate post-emergence activity nih.gov |
Mechanistic Elucidation of Pyrazole Carboxamide Biological Actions
Enzyme Inhibition Studies
The biological efficacy of many pyrazole (B372694) carboxamide derivatives stems from their ability to inhibit specific enzymes crucial for cellular function or pathogen survival.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov SDH, also known as complex II in the mitochondrial respiratory chain, is a vital enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to their demise. mdpi.com
The design of novel pyrazole carboxamide-based SDHIs is an active area of research. For instance, a series of novel pyrazole-4-carboxamides containing an ether group were synthesized and showed significant inhibition of SDH. One particular compound, 7d, exhibited an IC₅₀ value of 3.293 μM against SDH, which was more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad (B1673505). mdpi.com Another study focused on N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives, where compound 7s was identified as a highly potent inhibitor of porcine SDH with an IC₅₀ value of 0.014 μM, approximately 205 times more active than fluxapyroxad. nih.govnih.gov
Furthermore, novel pyrazole-thiophene carboxamides have been developed as broad-spectrum SDHIs. mdpi.com Molecular docking studies of these compounds have revealed that their high antifungal activity is due to strong interactions with key amino acid residues within the active site of succinate dehydrogenase. mdpi.com Similarly, pyrazole–thiazole (B1198619) carboxamides have been identified as a new scaffold for SDH inhibitors, with some compounds showing excellent in vitro activities against various fungal pathogens. nih.govtbzmed.ac.ir The mechanism of action for some pyrazole carboxamides against fungi like Rhizoctonia solani has been confirmed to involve the inhibition of the respiratory chain, with complex II (succinate dehydrogenase) being a primary target. researchgate.netresearchgate.net
Carbonic Anhydrase (CA) Isozyme Inhibition (CA I, CA II, CA IX, CA XII)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govrsc.org Various isoforms are involved in numerous physiological processes, and their dysregulation is associated with diseases like glaucoma, and cancer. nih.govrsc.orgjst.go.jp Pyrazole carboxamide derivatives have emerged as potent inhibitors of several human CA (hCA) isoforms.
A study on novel pyrazole carboxamide derivatives demonstrated significant inhibitory effects on the cytosolic isoforms hCA I and hCA II. rsc.orgnih.govresearchgate.net For instance, 1-(3-aminophenyl)-4-benzoyl-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (compound 3) showed strong inhibition against both hCA I and hCA II. rsc.orgnih.govresearchgate.net Another series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety also showed potent inhibition, with Kᵢ values in the micromolar to nanomolar range for hCA I and hCA II. acs.org
Research has also focused on the tumor-associated transmembrane isoforms hCA IX and hCA XII, which are targets for anticancer therapies. nih.govmdpi.com A series of benzenesulfonamides incorporating pyrazole-carboxamide moieties yielded isoform-selective inhibitors for all four tested isoforms (hCA I, II, IX, and XII). nih.gov For example, some 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide derivatives were found to be potent hCA IX inhibitors. nih.gov Similarly, 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives displayed subnanomolar inhibitory constants against hCA XII. mdpi.com
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. tandfonline.comworldscientific.com
Novel pyrazole carboxamide derivatives have been synthesized and identified as potent cholinesterase inhibitors. tandfonline.comworldscientific.com One study reported a series of pyrazole carboxamides with Kᵢ values ranging from 6.60 to 14.15 nM for AChE and 54.87 to 137.20 nM for BChE. tandfonline.com Molecular docking studies have supported these in vitro findings, illustrating the potential binding modes of these compounds within the active sites of the cholinesterase enzymes. tandfonline.com Another study on pyrazole bearing α-aminophosphonate derivatives also identified potent AChE inhibitors, with some compounds proving to be more potent than the standard drugs tacrine, rivastigmine, and galantamine. worldscientific.com
Other Enzyme Target Modulations (e.g., Paraoxonase 1)
Paraoxonase 1 (PON1) is a serum enzyme with antioxidant properties, primarily associated with high-density lipoprotein (HDL). nih.gov It is known to hydrolyze a variety of substrates, including organophosphates. nih.gov While direct studies on "3-ethyl-1H-pyrazole-1-carboxamide" and PON1 are limited, research on related pyrazole-containing structures suggests a potential for interaction.
A study on novel phthalocyanine (B1677752) complexes incorporating an aminopyrazole moiety demonstrated moderate inhibitory activity against paraoxonase. worldscientific.comworldscientific.com Specifically, a metal complex derivative showed a Kᵢ value of 0.14 μM for PON1. worldscientific.com Additionally, some indazole derivatives, which are structurally similar to pyrazoles, have been shown to reduce the activity of human serum PON1 through competitive inhibition, with Kᵢ values in the micromolar range. researchgate.net These findings suggest that the pyrazole scaffold could be a starting point for designing modulators of PON1 activity.
Molecular Target Identification and Validation
Beyond direct enzyme inhibition, pyrazole carboxamides can modulate various signaling pathways by interacting with key molecular targets, particularly protein kinases.
Kinase Targets (e.g., EGFR, CDK2, CDK9, PI3K/AKT, MARK/ERK, eEF-2K)
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. mdpi.comresearchgate.netresearchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. Pyrazole derivatives have been designed as potential EGFR kinase inhibitors. mdpi.comresearchgate.net For instance, a 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM. researchgate.net
CDK2 and CDK9: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. nih.govnih.govnih.gov Pyrazole-based compounds have been developed as potent inhibitors of various CDKs. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were identified as potent CDK2 inhibitors, with the most active compound showing a Kᵢ of 0.005 µM. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been utilized to develop inhibitors targeting CDK16, a member of the PCTAIRE subfamily of CDKs. nih.govnih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of CDK9, a key transcriptional regulator. nih.govacs.org
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer. mdpi.comnih.govspandidos-publications.com Pyrazole-based compounds have been shown to inhibit this pathway. For example, some imidazo-pyrazole compounds have been found to block the angiogenesis process by acting on PI3K signaling. mdpi.com
MARK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Pyrazolyl-ureas and imidazo-pyrazole-carboxamides have been shown to modulate the activity of ERK1/2 in endothelial cells. acs.org
eEF-2K: Eukaryotic elongation factor-2 kinase (eEF-2K) is a unique calcium/calmodulin-dependent kinase that regulates protein synthesis. A study on polo-like kinase 1 (Plk1) and eEF-2K dual inhibitors identified a compound with an ethyl group at the R1 position that showed potent inhibition of both kinases, with IC₅₀ values of 0.085 and 0.762 µM, respectively. tbzmed.ac.ir
DNA Interaction Mechanisms (Minor Groove Binding, Cleavage Activity)
The pyrazole carboxamide scaffold has been identified as a potential DNA-interactive agent. Research into novel 1H-pyrazole-3-carboxamide derivatives suggests that these molecules may exert their biological effects by targeting DNA. jst.go.jpnih.gov A key proposed mechanism is the binding to the minor groove of the DNA double helix. jst.go.jpekb.eg The minor groove is a crucial site for interactions with proteins and small molecules that regulate gene expression. ekb.eg
Studies involving molecular docking have been used to create models of how these compounds fit into the DNA minor groove, with their binding energy being predicted. jst.go.jpnih.gov Experimental verification using electronic absorption spectroscopy and viscosity measurements has supported these models. jst.go.jpnih.gov For instance, certain derivatives have shown a high binding affinity for calf thymus DNA (CT-DNA). jst.go.jpnih.gov
In addition to binding, some pyrazole derivatives have demonstrated DNA cleavage activity. jst.go.jpnih.gov Experiments using supercoiled plasmid pBR322 DNA have shown that specific 1H-pyrazole-3-carboxamide compounds can induce cleavage, converting the supercoiled form into other forms. jst.go.jpnih.gov This suggests that beyond simple binding, these compounds can cause structural damage to DNA, which may be a crucial aspect of their antitumor activity. jst.go.jp The ability of molecules to interact with and cleave DNA is a mode of action for many well-known therapeutic agents. ekb.eg
Table 1: DNA Interaction Properties of a Pyrazole Carboxamide Derivative
| Derivative | Binding Affinity (K pym-5 ) | Interaction Evidence | Cleavage Activity |
|---|---|---|---|
| Pym-5¹ | 1.06×10⁵ M⁻¹ | >50% decrease in EB-CT-DNA emission | Observed with pBR322 DNA |
¹ Pym-5: 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide jst.go.jpnih.gov
Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway Modulation
The Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen (hypoxia), a condition often found in the microenvironment of solid tumors. researchgate.netnih.gov The HIF-1 signaling pathway is a significant target in cancer therapy. researchgate.netnih.gov The 1-ethylpyrazole-3-carboxamide scaffold has been identified as a novel framework for developing inhibitors of this pathway. researchgate.netnih.gov
Screening of chemical libraries led to the discovery of a compound, CLB-016, which contains the 1-ethylpyrazole-3-carboxamide structure and acts as a HIF-1 inhibitor. researchgate.netnih.gov Subsequent research on derivatives has shown that compounds from this class can significantly suppress HIF-1-mediated responses. researchgate.netnih.gov This inhibition occurs at the transcriptional level; studies have demonstrated that these compounds can reduce the mRNA levels of HIF-1α, the oxygen-regulated subunit of the HIF-1 complex. kyoto-u.ac.jp
The downstream effects of this inhibition include the suppression of HIF-1 target genes. For example, a marked decrease in the expression of the Carbonic Anhydrase IX (CAIX) gene has been observed following treatment with these compounds. researchgate.netnih.govkyoto-u.ac.jp Similarly, the expression of Vascular Endothelial Growth Factor (VEGF), another key HIF-1 target gene involved in angiogenesis, is also reduced. kyoto-u.ac.jp These findings indicate that derivatives of 1-alkyl-1H-pyrazole-3-carboxamide are promising lead molecules for inhibiting HIF-1 signaling. researchgate.net
Table 2: HIF-1 Inhibition by 1-Ethylpyrazole-3-carboxamide Derivatives
| Compound | Target | Effect | Downstream Gene Suppression |
|---|---|---|---|
| CLB-016 | HIF-1 | Inhibition (IC₅₀ = 19.1μM) | CAIX |
| Compound 11Ae | HIF-1 | Inhibition (IC₅₀ = 8.1μM) | CAIX |
| KUSC-5037 | HIF-1α mRNA | Transcriptional Suppression | CA9, VEGF |
Data sourced from studies on human sarcoma HT1080 and HeLa S3 cells. researchgate.netnih.govkyoto-u.ac.jp
Estrogen Receptor Interactions
The estrogen receptor (ER) is another important target in drug discovery, particularly in the context of hormone-dependent cancers. The pyrazole scaffold has been investigated for its potential to interact with ER subtypes, ERα and ERβ. researchgate.net Studies on various cycloalkyl-fused diaryl pyrazoles have shown that these compounds can exhibit significant binding affinity for estrogen receptors. researchgate.net
The specific structure of the pyrazole derivative plays a crucial role in determining its selectivity and efficacy. For example, cyclopentane- and cyclohexane-fused pyrazoles with p-hydroxyphenyl groups at specific positions showed modest selectivity for ERβ over ERα. researchgate.net These compounds acted as full antagonists through ERβ while displaying variable agonism through ERα in gene expression assays. researchgate.net Molecular modeling has been employed to understand the structural features that account for this differential regulation of transcription. researchgate.net
Furthermore, certain pyrazole-1-carboxamide derivatives have been noted for their biological activities that could be related to ER interactions. researchgate.net The lipophilicity of the molecule, such as the presence of a fatty unbranched undecyl chain, appears to be an important factor for some of these properties. researchgate.net The ability of the pyrazole core to serve as a scaffold for selective ER modulators is an active area of research. medchemexpress.com
Cellular and Subcellular Effects
Mycelial Morphology Alterations via Scanning Electron Microscopy
The antifungal activity of pyrazole carboxamide derivatives is often associated with distinct morphological changes in fungal hyphae. Scanning Electron Microscopy (SEM) has been a key tool to visualize these alterations. arabjchem.orgnih.gov In studies on phytopathogenic fungi like Rhizoctonia solani and Gibberella zeae, treatment with pyrazole carboxamides leads to severe damage to the mycelia. arabjchem.orgnih.govbiorxiv.org
SEM observations of untreated fungal mycelia typically show a uniform, smooth, and regular surface structure. biorxiv.org In contrast, mycelia treated with pyrazole carboxamide derivatives appear universally wrinkled, collapsed, and distorted. nih.govbiorxiv.org These findings suggest that the compounds cause serious damage to the fungal cell structure, which likely inhibits the growth and development of the pathogen. nih.govbiorxiv.org
Membrane Integrity Disruption and Oxidative Stress Induction
The morphological damage observed in fungal hyphae, such as collapse and wrinkling, strongly implies a loss of membrane integrity. nih.govbiorxiv.org This disruption is a critical component of the compound's antifungal mechanism.
In addition to effects on membrane structure, pyrazole carboxamides have been linked to the induction of oxidative stress. Research on related compounds, such as the pesticide tebufenpyrad, which features a pyrazole carboxamide structure, indicates that they can induce neurotoxicity by rapidly initiating mitochondrial dysfunction and subsequent oxidative damage. nih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can cause widespread damage to cellular components, including membranes, proteins, and nucleic acids. nih.gov
Gene Expression Perturbations (e.g., SDH2 downregulation)
A primary molecular target for many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. researchgate.netsci-hub.se These compounds act as SDH inhibitors (SDHIs), binding to the enzyme and disrupting the mitochondrial electron transport chain, which ultimately leads to cell death. sci-hub.sesci-hub.se
Transcriptome analysis and quantitative real-time PCR (qRT-PCR) have provided direct evidence of the impact of these compounds on gene expression. Studies on Rhizoctonia solani treated with a pyrazole carboxamide derivative revealed that the compound affected the TCA cycle pathway within the mitochondria. researchgate.net This was demonstrated by the downregulation of multiple genes, with a particularly significant repressed expression of the SDH subunit gene, SDH2. researchgate.net Similarly, studies on related carboxamides in Sclerotinia sclerotiorum showed downregulation of the succinate dehydrogenase genes SDHA and SDHB. sci-hub.se As previously noted, pyrazole carboxamides that inhibit HIF-1 also perturb the expression of HIF-1 target genes like CAIX and VEGF. researchgate.netkyoto-u.ac.jp
Table 3: Summary of Gene Expression Perturbations by Pyrazole Carboxamides
| Compound Class | Organism/Cell Line | Pathway Affected | Key Downregulated Genes |
|---|---|---|---|
| Pyrazole Carboxamide | Rhizoctonia solani | TCA Cycle / Respiration | SDH2 |
| Thiazole Carboxamide | Sclerotinia sclerotiorum | TCA Cycle / Respiration | SDHA, SDHB |
| 1-Alkyl-pyrazole-3-carboxamide | Human Cancer Cells | HIF-1 Signaling | HIF-1α, CA9, VEGF |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Identification of Structural Determinants for Biological Activity
The fundamental structure of a pyrazole (B372694) carboxamide is a key determinant of its biological function. The core scaffold itself is a privileged structure in drug discovery, with the carboxamide moiety playing a crucial role in forming interactions with biological receptors. nih.govnanobioletters.com
Key structural requirements for potent biological activity in various pyrazole carboxamide series have been identified:
The Pyrazole Ring: This aromatic heterocycle acts as a rigid planar scaffold, orienting substituents in a defined three-dimensional space to facilitate binding with target proteins. mdpi.com
The Carboxamide Linker: The -CONH- group is a vital pharmacophoric element. It can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O), enabling strong interactions within a receptor's active site. acs.org The cyclization of early hydrazine (B178648) derivatives, such as isocarboxazid, led to the development of pyrazolines, which are precursors to pyrazoles, highlighting the importance of this chemical lineage in creating selective inhibitors for targets like monoamine oxidase (MAO). nih.gov
Substituents at Position 1: The N1 position of the pyrazole ring is a frequent point of substitution. In a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at this position was found to be a requirement for potent activity. acs.org
Substituents at Other Ring Positions: The nature and placement of groups at positions 3, 4, and 5 are critical. For CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were essential. acs.org For antitubercular 1-carboxamido-4,5-dihydropyrazoles, substituents on a phenyl ring at position 5 played a crucial role in determining potency. jrespharm.com
Elucidation of Pharmacophoric Features
A pharmacophore model outlines the essential molecular features necessary for biological activity. For pyrazole carboxamides, these features are derived from their common structural motifs that interact with specific biological targets.
Hydrogen Bonding: The carboxamide group is a primary feature, capable of forming critical hydrogen bonds with amino acid residues in an enzyme or receptor active site.
Aromatic/Hydrophobic Interactions: Appended aryl groups, such as the phenyl rings commonly found at positions N1 and C5, provide opportunities for hydrophobic and π–π stacking interactions with the target protein. acs.org
Defined Spatial Arrangement: The pyrazole ring itself ensures a rigid conformation, which properly orients the other pharmacophoric groups for optimal binding. For cannabinoid receptor antagonists, the key features include a p-iodophenyl group at C5, a piperidinyl carboxamide at C3, and a 2,4-dichlorophenyl group at N1, all arranged around the central pyrazole ring. acs.org
Aliphatic Amide Moiety: In some series, an aliphatic amide pharmacophore has been identified as important for antimicrobial activities, with specific moieties like a 4-piperidine group enhancing the effect. nih.gov
Influence of Substituent Nature and Position on Potency and Selectivity
The potency and selectivity of pyrazole carboxamides can be finely tuned by altering the substituents on the pyrazole and any attached aryl rings. SAR studies have demonstrated that even minor changes can lead to significant shifts in biological activity.
For instance, in a series of 1-carboxamido-4,5-dihydropyrazoles tested for antitubercular activity, the introduction of different groups on a phenyl ring at the C5 position had a profound impact. jrespharm.com Compounds featuring a combination of both halogen (e.g., -Cl, -F) and methoxyl (-OCH₃) groups on the phenyl ring exhibited the highest potency, in some cases exceeding that of the standard drug isoniazid. jrespharm.com This suggests a synergistic effect between these substituents in enhancing activity. jrespharm.com Similarly, in a series of pyrazoline carbothioamides with antidepressant action, compounds with electron-donating groups like hydroxyl (-OH) or electron-withdrawing groups like chloro (-Cl) on the C5-phenyl ring showed good activity. nih.gov
The antiproliferative activity of 1H-pyrazole-1-carboxamide derivatives against melanoma cells was also highly dependent on substitution. A derivative possessing both N-methylpiperazinyl and phenolic moieties showed the most potent activity in the series. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Dynamics Simulations in Ligand-Protein Systems
Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a virtual microscope to observe the dynamic nature of molecules over time. mdpi.comnih.gov This technique is particularly valuable for understanding how a ligand, such as a pyrazole (B372694) derivative, interacts with a protein target. The process involves simulating the movements of atoms in the ligand-protein complex, governed by the principles of physics. mdpi.com
Researchers utilize MD simulations to assess the stability of the ligand within the protein's binding site. A stable binding pose over an extended simulation time (often hundreds of nanoseconds) suggests a favorable interaction. nih.gov Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. wikipedia.org For instance, a study on novel pyrazole-containing imide derivatives used MD simulations to explore the binding mode with the Hsp90α protein, confirming the stability of the ligand-protein complex through RMSD analysis. wikipedia.org
Furthermore, MD simulations reveal crucial information about the specific interactions that maintain the binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. wikipedia.org A recent study on pyrazole-4-carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors used MD simulations to show that their lead compound formed a significantly greater number of hydrogen bonds with the target enzyme compared to a known fungicide, boscalid (B143098), providing a rationale for its superior inhibitory effect. ontosight.ai These simulations can track the distance and duration of such bonds, offering a detailed picture of the binding dynamics that static models like molecular docking cannot fully capture.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table represents the type of data that would be generated from an MD simulation of a pyrazole carboxamide ligand in a protein binding site. The values are for illustrative purposes.
| Metric | Value | Interpretation |
| Ligand RMSD | 1.5 Å (average over 100 ns) | Indicates the ligand remains stably bound in the pocket without significant deviation from its initial docked pose. |
| Protein RMSF (Binding Site Residues) | Low (< 2 Å) | Shows that the amino acids in the binding site maintain a stable conformation to accommodate the ligand. |
| Key Hydrogen Bonds | Occupancy > 85% | Suggests strong and persistent hydrogen bonding between the ligand's carboxamide group and key residues (e.g., Asp, Gln). |
| Binding Free Energy (MM/GBSA) | -55 kcal/mol | A favorable binding free energy, predicting a strong affinity of the ligand for the protein. |
Ligand-Based and Structure-Based Drug Design Strategies
The pyrazole carboxamide scaffold is a common feature in molecules designed for various therapeutic targets. surechembl.org Both ligand-based and structure-based drug design strategies are employed to optimize these molecules for enhanced potency, selectivity, and pharmacokinetic properties. nih.govacademicjournals.org
Ligand-Based Drug Design
In the absence of a known 3D structure for a biological target, ligand-based methods use the information from a set of known active molecules to develop a model. For a compound like 3-ethyl-1H-pyrazole-1-carboxamide, if it were identified as a "hit" molecule, a ligand-based approach would involve:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The ethyl group, pyrazole ring, and carboxamide moiety of this compound would serve as key pharmacophoric elements.
Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical properties of a series of related pyrazole carboxamides with their biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives.
Structure-Based Drug Design
When the three-dimensional structure of the target protein is available (typically from X-ray crystallography or cryo-electron microscopy), structure-based drug design (SBDD) becomes a powerful tool. nih.govacademicjournals.org This approach involves:
Molecular Docking: This is the most common SBDD technique, where a computational algorithm predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein. A model of this compound would be "docked" into the binding site of a target protein to predict its binding mode and score its potential affinity. Studies on pyrazole derivatives frequently use docking to rationalize observed biological activities and guide the design of new compounds. ontosight.aiontosight.ai For example, research on pyrazole-indole derivatives as potential COVID-19 main protease inhibitors used molecular docking to predict binding affinities. ontosight.ai
Fragment-Based Drug Discovery (FBDD): This strategy involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. frontiersin.org A simple molecule like this compound could itself be considered a fragment or a starting point for fragment-based elaboration.
Table 2: Example of a Structure-Based Drug Design Data Table This table illustrates the kind of data generated during a virtual screening or docking campaign for pyrazole carboxamide analogs.
| Compound ID | Modification from Parent | Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent (this compound) | - | -7.2 | H-bond with Ser120; Hydrophobic contact with Leu80 |
| Analog-01 | Ethyl -> Propyl | -7.5 | Enhanced hydrophobic contact with Leu80 |
| Analog-02 | Add 4-fluoro to pyrazole | -7.8 | H-bond with Asn122 |
| Analog-03 | Carboxamide -> Thioamide | -6.9 | Weaker H-bond with Ser120 |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the protons of the pyrazole ring typically appear as distinct signals in the aromatic region. For instance, in related pyrazole compounds, the pyrazole ring protons can be observed at chemical shifts (δ) between 6.5 and 8.0 ppm. The ethyl group attached to the pyrazole nitrogen would exhibit a characteristic triplet for the methyl (CH₃) protons at approximately δ 1.3 ppm and a quartet for the methylene (B1212753) (CH₂) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, the carbon signals for the ethyl group's CH₃ and CH₂ appear at δ 14.3 and 60.8 ppm, respectively. d-nb.info The carbons of the pyrazole ring itself would have distinct chemical shifts, for example, at δ 160.0, 146.9, 133.0, and 110.4 ppm. d-nb.info
Table 1: Representative NMR Data for Pyrazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Pyrazole Ring-H | 6.5 - 8.0 |
| ¹H | Ethyl -CH₃ | ~1.3 (triplet) |
| ¹³C | Ethyl -CH₃ | 14.3 |
| ¹³C | Ethyl -CH₂ | 60.8 |
| ¹³C | Pyrazole Ring-C | 110.4, 133.0, 146.9, 160.0 |
Note: Data is representative of similar pyrazole structures and may vary for the specific compound. d-nb.info
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole carboxamide derivatives, characteristic absorption bands are expected.
The IR spectra of related pyrazole compounds show distinctive peaks. srce.hr For example, the C=O stretching vibration of the carboxamide group is typically observed in the range of 1635-1746 cm⁻¹. rsc.org The N-H stretching vibrations of the amide group can appear as bands in the region of 3398-3572 cm⁻¹. rsc.org The C=N and C=C stretching vibrations within the pyrazole ring are generally found between 1532-1565 cm⁻¹ and 1600-1678 cm⁻¹, respectively. arabjchem.org
Table 2: Characteristic IR Absorption Bands for Pyrazole Carboxamides
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3398 - 3572 |
| C=O Stretch (Amide) | 1635 - 1746 |
| C=N Stretch (Pyrazole) | 1600 - 1678 |
| C=C Stretch (Pyrazole) | 1532 - 1565 |
Note: Data is representative of similar pyrazole structures. rsc.orgarabjchem.org
Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
For 3-ethyl-1H-pyrazole-1-carboxamide (C₆H₉N₃O), the expected molecular weight is approximately 139.16 g/mol . bldpharm.com In mass spectrometry, this would be observed as a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. For instance, a related pyrazole derivative showed a molecular ion peak at m/z 363 (M+). rsc.org Fragmentation analysis can also provide structural information by identifying characteristic fragment ions.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Expected [M+H]⁺ (m/z) | ~139.07 |
Note: The expected m/z value is based on the molecular formula. bldpharm.com
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction studies on pyrazole derivatives reveal key structural features. For example, in the crystal structure of a related compound, the pyrazole ring was found to adopt an envelope conformation. The packing of molecules in the crystal lattice is often stabilized by a network of intermolecular interactions.
UV-Visible Spectroscopy for Interaction Mechanism Studies (e.g., DNA Binding)
UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule and can be employed to investigate interactions with biological macromolecules like DNA. The absorption of UV or visible light by a compound can change upon binding to DNA, providing insights into the nature of the interaction.
For pyrazole derivatives, the UV-Vis spectra typically show absorption bands in the range of 250-275 nm, which are attributed to electronic transitions within the pyrazole ring. arabjchem.org When studying DNA binding, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance), can indicate an interaction. jst.go.jpnih.gov The binding constants for these interactions can be calculated from the spectral data, providing a measure of the affinity of the compound for DNA. ekb.eg
Advanced Microscopy Techniques for Biological Impact Assessment
The evaluation of the biological impact of chemical compounds such as this compound on fungal pathogens relies on sophisticated imaging technologies. Advanced microscopy techniques, including fluorescence microscopy and scanning electron microscopy (SEM), are indispensable tools for visualizing and quantifying the specific effects of antifungal agents on fungal structures like mycelia and individual cells. These methods provide critical insights into the compound's mechanism of action, from disrupting cell wall integrity to inducing widespread morphological damage.
Fluorescence Microscopy for Mycelium Integrity
Fluorescence microscopy is a powerful technique for assessing the viability and structural integrity of fungal mycelia after exposure to antifungal compounds. This method utilizes fluorescent dyes that specifically bind to cellular components, allowing for the visualization of key structural features and physiological states.
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells, making it an excellent marker for cells with compromised membrane integrity. In studies of pyrazole carboxamide derivatives, an increase in red fluorescence within fungal hyphae treated with the compound indicates that the cell membrane has been damaged, allowing PI to enter and bind to the nucleic acids. An antifungal mechanism study of a pyrazole carboxamide derivative against G. zeae demonstrated that the compound may disrupt the cell membrane of the mycelium, thus inhibiting the growth of the fungus arabjchem.org.
Research on novel pyrazole-4-carboxamides has utilized fluorescence microscopy to confirm membrane integrity damage in fungi like Gibberella zeae. acs.org These studies provide a framework for how this compound could be assessed, focusing on its potential to disrupt cell membrane functions.
Table 1: Application of Fluorescence Microscopy in Fungal Studies
| Technique/Stain | Target Component | Observation in Treated Fungi | Implication |
|---|---|---|---|
| Propidium Iodide (PI) | Nucleic Acids | Increased red fluorescence inside hyphae | Compromised cell membrane integrity |
| Calcofluor White (CW) | Chitin in Cell Wall | Irregular and weaker blue fluorescence, hyphal distortion | Disruption of cell wall synthesis and structure |
Scanning Electron Microscopy for Cellular Damage
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the surface topography of fungal cells. This technique is exceptionally well-suited for observing the direct morphological consequences of antifungal treatment at a subcellular level.
In numerous studies on pyrazole-based fungicides, SEM analysis has been critical in revealing the extent of cellular damage. For instance, research on novel pyrazole-4-carboxamide derivatives against phytopathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea has documented distinct morphological changes following treatment. researchgate.netnwsuaf.edu.cn
Typical observations include:
Hyphal Deformation: Untreated hyphae appear smooth, turgid, and uniform in diameter. In contrast, hyphae treated with active pyrazole compounds often appear shrunken, wrinkled, and collapsed. nwsuaf.edu.cnusda.gov
Surface Abnormalities: The smooth surface of healthy mycelia becomes rough and distorted, with visible depressions and perforations. mdpi.com
Cell Lysis: In cases of severe damage, the cell wall breaks down, leading to the leakage of intracellular contents. mdpi.com
Studies on other pyrazole carboxamide derivatives have consistently shown these effects. For example, SEM analysis revealed that one compound caused significant damage to the surface morphology of Valsa mali, interfering with its growth. researchgate.net Another study found that a pyrazole derivative could destroy hyphal morphology and damage mitochondria and cell membranes. usda.gov These findings establish a clear precedent for using SEM to evaluate the antifungal efficacy of this compound by visualizing the physical damage inflicted upon fungal cells.
Table 2: SEM Observations of Fungal Hyphae Treated with Pyrazole Derivatives
| Fungal Species | Pyrazole Compound Type | Observed Morphological Changes | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | Pyrazole-4-carboxamide derivative | Obvious shrinkage and damage to the cell wall | nwsuaf.edu.cn |
| Gibberella zeae | 1,5-disubstituted-1H-pyrazole-4-carboxamide | Abnormal mycelial morphology, affecting membrane integrity | acs.org |
| Valsa mali | Imidazo[5,1-b]thiazole derivative containing a pyrazole ring | Significant damage to the surface morphology | researchgate.net |
| Botrytis cinerea | Pyrazole-4-carboxamide derivative | Damaged cell structures of mycelium | researchgate.net |
These advanced microscopy techniques are therefore essential for a comprehensive characterization of the biological activity of antifungal compounds. By applying fluorescence microscopy and SEM, researchers can elucidate the specific mechanisms of action, providing detailed evidence of impacts on mycelial integrity and cellular structure.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 3-Ethyl-1H-Pyrazole-1-Carboxamide Analogues
The future development of this compound-based therapeutics is contingent on the innovative design and efficient synthesis of novel analogues with enhanced potency, selectivity, and drug-like properties. Researchers are moving beyond traditional synthetic routes to explore more sophisticated strategies. A key approach involves structure-activity relationship (SAR) analysis, where systematic modifications are made to the core pyrazole (B372694) structure to understand how chemical changes influence biological activity nih.gov.
One promising strategy is the "tail approach," which allows for selective interaction with the active sites of target enzymes by modifying specific substituents on the pyrazole ring nih.gov. For instance, the synthesis of novel pyrazole-carboxamides bearing a sulfonamide moiety has been achieved by converting a pyrazole carboxylic acid intermediate into an acid chloride, which is then reacted with various sulfonamide derivatives nih.gov. This modular synthesis allows for the creation of a diverse library of compounds for screening. Other established synthetic methods for the pyrazole core include 1,3-dipolar cycloaddition reactions and multi-component reactions starting from versatile synthons like furandiones nih.govresearchgate.net. Combining the pyrazole carboxamide core with other pharmacologically active moieties, such as piperazine, is another avenue being explored to enhance biological activity nih.gov.
These synthetic endeavors aim to optimize the physicochemical properties of the analogues, improving aspects like solubility, metabolic stability, and bioavailability, which are critical for translating a promising compound into a viable drug candidate.
| Synthetic Strategy | Starting Materials | Key Reaction | Potential Advantage |
| Sulfonamide Conjugation | Pyrazole carboxylic acid, Thionyl chloride, Sulfonamide derivatives | Acyl chloride formation followed by amidation | Introduces new interaction points for target binding nih.gov |
| 1,3-Dipolar Cycloaddition | Vinyl derivatives, Nitrilimines (from arylhydrazones) | Cycloaddition | Simple and practical protocol using available reagents researchgate.net |
| Piperazine Moiety Addition | Ethyl 3-aryl-1H-pyrazole-5-carboxylate, N-chlorosuccinimide, Piperazine derivatives | Chlorination, N-arylmethylation, Amidation | Combines two known active pharmacophores nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While pyrazole carboxamides have been investigated for a range of activities, future research will focus on identifying and validating novel biological targets to expand their therapeutic utility. The versatility of the pyrazole scaffold allows it to interact with a wide array of biological macromolecules, opening up possibilities in numerous disease areas. researchgate.net
Current research has already identified several promising new applications:
Enzyme Inhibition: Analogues have shown potent inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II, suggesting potential applications in conditions where these enzymes are dysregulated nih.gov.
Neuropathic Pain: Certain derivatives have been developed as selective Gi-biased µ-opioid receptor (MOR) agonists, offering a new strategy for analgesics with potentially fewer side effects than traditional opioids nih.gov.
Bone Regeneration: Novel N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have been found to induce osteogenesis by increasing alkaline phosphatase (ALP) activity and up-regulating the expression of bone sialoprotein (BSP) in osteoblast precursors. This points to their potential use in treating bone defects or osteoporosis ijpsjournal.com.
Oncology: A significant area of exploration is in cancer therapy. Pyrazole derivatives have been shown to act as anticancer agents through various mechanisms, including the inhibition of key kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A/B kinases nih.govmui.ac.ir. Furthermore, some derivatives have been found to interact directly with DNA, inducing conformational changes and cleavage, presenting an alternative mechanism for their antiproliferative effects mdpi.comsrrjournals.com.
Alzheimer's Disease: There is emerging evidence for the potential of pyrazole carboxamides as multifunctional agents for Alzheimer's disease, with studies investigating their ability to dually inhibit monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) acs.org.
Agrochemicals: Beyond human medicine, pyrazole carboxamides are being developed as next-generation pesticides and fungicides. They have shown high efficacy against agricultural pests and fungi, in some cases by inhibiting mitochondrial respiratory chain complexes researchgate.netresearchgate.netmdpi.com.
| Therapeutic Area | Biological Target/Mechanism | Investigated Application |
| Neurology | µ-Opioid Receptor (MOR) Agonism | Neuropathic Pain Management nih.gov |
| Neurology | MAO-B and AChE Inhibition | Alzheimer's Disease Treatment acs.org |
| Oncology | EGFR-TK, CDK2, Aurora Kinases | Cancer Therapy nih.govmui.ac.ir |
| Oncology | DNA Binding and Cleavage | Cancer Therapy mdpi.comsrrjournals.com |
| Bone Health | Upregulation of ALP and BSP | Osteogenesis Induction ijpsjournal.com |
| Enzyme Regulation | Carbonic Anhydrase Inhibition | Various (e.g., glaucoma, epilepsy) nih.gov |
| Agriculture | Mitochondrial Complex I & II Inhibition | Insecticides and Fungicides researchgate.netmdpi.com |
Development of Strategies to Address Resistance Mechanisms
The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. A critical area of future research for pyrazole carboxamides is the development of strategies to prevent or overcome resistance. This involves a deep understanding of the molecular mechanisms by which target cells or organisms become non-responsive to treatment.
In the context of antifungal and insecticidal applications, resistance to existing agents is a growing concern researchgate.net. Research into novel pyrazole carboxamides that act on different biological targets or possess unique mechanisms of action is crucial. For example, the discovery that certain pyrazole carboxamides inhibit mitochondrial complex II and complex IV in fungi provides a new avenue to combat strains resistant to fungicides that act on other pathways researchgate.netmdpi.com.
In oncology, tumors can develop resistance through various mechanisms, such as target mutation, activation of alternative signaling pathways, or drug efflux. Future research will focus on:
Designing Resistance-Breaking Analogues: Synthesizing second- and third-generation inhibitors that are effective against mutated forms of the target protein.
Identifying Novel Targets: Developing pyrazole carboxamides that inhibit targets in pathways essential for the survival of resistant cells.
Combination Therapies: Investigating synergistic combinations with other drugs to target multiple pathways simultaneously, making it more difficult for resistance to emerge.
By proactively studying and designing against potential resistance mechanisms, researchers can enhance the long-term clinical viability of new pyrazole carboxamide-based therapies.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for pyrazole carboxamides. These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast and complex datasets.
Key applications of AI/ML in this field include:
High-Throughput Virtual Screening: ML algorithms can screen massive virtual libraries of pyrazole carboxamide derivatives to predict their binding affinity to specific biological targets, prioritizing a smaller, more promising set of compounds for laboratory synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired pharmacological properties, exploring a much wider chemical space than is possible through traditional methods alone.
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues early in the design phase, helping to reduce the high attrition rates in later stages of drug development nih.gov.
Target Identification: By analyzing large-scale biological data, AI can help identify novel and druggable targets for pyrazole carboxamides, uncovering new therapeutic opportunities.
Computational methods like molecular docking and molecular dynamics simulations, which are already being used to study the interactions of pyrazole derivatives with their targets, will be further enhanced when integrated with advanced ML models. nih.gov This synergy between computational power and chemical research will shorten development timelines and reduce the costs associated with bringing new drugs to the clinic.
Synergistic Approaches with Existing Treatments
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology researchgate.net. A significant future direction for pyrazole carboxamides is the exploration of their synergistic effects when combined with existing treatments. Synergy occurs when the combined therapeutic effect of two drugs is greater than the sum of their individual effects.
Research has shown that certain pyrazole derivatives can act synergistically with conventional chemotherapy agents. For example, a study investigating 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole derivatives in combination with doxorubicin (B1662922) found a significant synergistic cytotoxic effect in breast cancer cell lines, particularly the claudin-low subtype which is often difficult to treat nih.govresearchgate.net. This approach could allow for lower doses of cytotoxic drugs, potentially minimizing side effects while improving treatment outcomes researchgate.net.
Future research will systematically screen for synergistic combinations of novel pyrazole carboxamides with a wide range of therapeutic agents, including:
Standard-of-care chemotherapies
Targeted therapies
Immunotherapies
By identifying potent synergistic combinations, the therapeutic window of both the pyrazole carboxamide and the partner drug can be expanded, offering new hope for patients with challenging and resistant diseases.
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized?
- The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or similar precursors. For example, ethyl acetoacetate can react with substituted hydrazines to form pyrazole rings, followed by functionalization (e.g., alkylation or amidation). Evidence from analogous compounds (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) suggests multi-step routes involving cyclization with hydrazine hydrate and subsequent esterification/amidation .
- Optimization may include using catalysts (e.g., Pd/Cu for fluoromethylation) , adjusting solvent systems (e.g., ethanol for cyclization ), and controlling reaction temperature to minimize side products.
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Critical for verifying substituent positions on the pyrazole ring. For example, pyrazole protons typically resonate between δ 6.5–8.5 ppm, while carboxamide NH signals appear near δ 10–13 ppm .
- IR Spectroscopy : Confirms the presence of amide C=O (~1650–1700 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
Q. How can purity and stability of this compound be assessed during storage?
- HPLC/GC : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Storage Recommendations : Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against target enzymes?
- Use software like AutoDock or Schrödinger Suite to dock the compound into active sites (e.g., human dihydrofolate reductase). Analyze binding scores, hydrogen bonding (e.g., carboxamide interactions with catalytic residues), and hydrophobic contacts .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. What strategies resolve contradictions in biological activity data for pyrazole carboxamide derivatives?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate contributions to activity .
- Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from rapid metabolism .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivatization?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyrazole NH) to guide alkylation/amidation to specific positions .
- Transition Metal Catalysis : Employ Pd-mediated cross-coupling for selective C–H activation .
Q. What computational methods predict the environmental impact or toxicity of this compound?
- QSAR Models : Correlate molecular descriptors (logP, polar surface area) with ecotoxicity endpoints .
- In Silico Degradation Pathways : Use software like EAWAG-BBD to simulate biodegradation products and persistence .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
